3-Fluoro-5-nitrobenzene-1-sulfonamide
Overview
Description
3-Fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a sulfonamide group attached to the benzene ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at around 0-5°C to ensure the selective nitration of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group and fluorine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95-125°C.
Reduction: Iron and hydrochloric acid at room temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 3-Fluoro-5-aminobenzene-1-sulfonamide.
Oxidation: 3-Fluoro-5-nitrobenzenesulfonic acid.
Scientific Research Applications
3-Fluoro-5-nitrobenzene-1-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function . The nitro group and sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Fluoro-5-nitrobenzene-1-sulfonamide can be compared with other similar compounds such as:
3-Fluoro-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
3-Fluoro-5-aminobenzene-1-sulfonamide: The nitro group is reduced to an amino group.
3-Fluoro-5-nitrobenzenesulfonic acid: The sulfonamide group is oxidized to a sulfonic acid.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-fluoro-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZODITESTMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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